Férulate de méthyle

Vue d'ensemble

Description

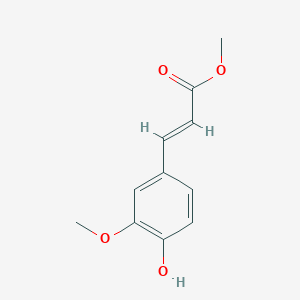

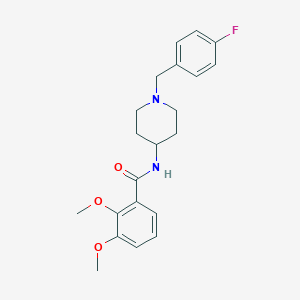

Methyl ferulate, also known as methyl (E)-3-(4-hydroxy-2-methoxyphenyl)propenoate, is a biologically active compound that is widely distributed in edible plants and grains. It is known for its antioxidant properties and has been studied for its potential applications in food preservation and medicine . Methyl ferulate is also recognized for its role in the attenuation of ethanol-induced hepatic steatosis, suggesting its therapeutic potential in treating alcoholic liver disease .

Synthesis Analysis

The synthesis of methyl ferulate can be achieved through Fisher esterification, where ferulic acid is reacted with methanol. Ultrasonic waves have been used to facilitate this reaction, with varying temperatures affecting the yield and reaction rate constants. At temperatures of 55°C and 65°C, yields of 50.3% and 67.1% were obtained, respectively, indicating that higher temperatures may improve the synthesis efficiency .

Molecular Structure Analysis

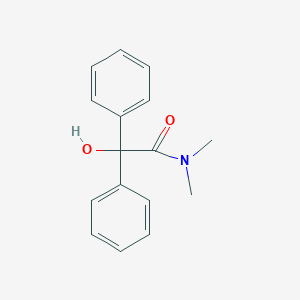

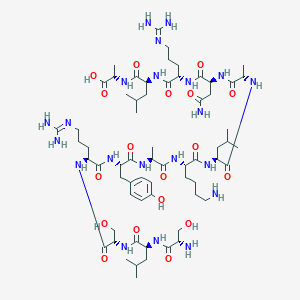

The molecular structure of methyl ferulate includes an aromatic ring with a methoxy group and a hydroxyl group, which are crucial for its antioxidant activity. The interaction of methyl ferulate with human serum albumin (HSA) has been characterized, revealing that the aromatic ring plays a significant role in the binding affinity to HSA .

Chemical Reactions Analysis

Methyl ferulate participates in oxidative coupling reactions, as demonstrated in studies where it reacts with ethyl linoleate to produce peroxides with tricyclic structures. These reactions involve radical scavenging at the 3'-position of the ferulate radical, highlighting its antioxidant mechanism . Additionally, the antibacterial properties of methyl ferulate have been explored, showing its effectiveness against Shigella putrefaciens and its potential for use in food packaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl ferulate contribute to its biological activity and potential applications. Its interaction with lipids, as seen in the attenuation of hepatic steatosis, involves the activation of pathways such as AMPK-ACC/MAPK-FoxO1 and the up-regulation of SIRT1, PPAR-α, and CPT-1α . The antibacterial activity of methyl ferulate has been attributed to its ability to be embedded into zein fibers, which can release the compound slowly and exert a sustained antibacterial effect . Furthermore, the design of prodrugs containing methyl ferulate has been explored, with one study showing enhanced antithrombotic activity compared to dabigatran etexilate .

Applications De Recherche Scientifique

Interaction avec les macromolécules biologiques

Il a été constaté que le Férulate de méthyle (MF) interagit avec l'albumine sérique humaine (HSA) au niveau moléculaire . Cette interaction est importante car l'HSA est la protéine la plus abondante dans la circulation humaine et agit comme une protéine de transport pour de nombreuses substances endogènes et exogènes . Comprendre cette interaction peut fournir de nouvelles informations sur les applications potentielles du MF dans les industries alimentaire et pharmaceutique .

Activité antioxydante

Le MF est un composant antioxydant efficace dans les plantes et les aliments d'origine végétale . Il a été prouvé que le MF peut prévenir efficacement l'oxydation des lipides et inhiber la formation de produits d'oxydation primaires et secondaires dans le lait enrichi en huile de poisson . Le principal mécanisme antioxydant du MF est de piéger et de stabiliser le radical peroxyde lipidique produit par l'oxydation radicalaire en chaîne des ingrédients alimentaires .

Activité antibactérienne

Le MF a une activité antimicrobienne contre plusieurs organismes, notamment Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum et Saccharomyces cerevisiae . Cela le rend précieux dans les industries alimentaire et pharmaceutique, où la prévention de la croissance bactérienne est cruciale .

Activité anti-inflammatoire

Il a été démontré que le MF a une activité anti-inflammatoire . Cette propriété pourrait être bénéfique dans le traitement de diverses maladies inflammatoires

Mécanisme D'action

Target of Action

Methyl ferulate, also known as ferulic acid methyl ester, is a phenolic compound found in various plants and has been shown to have significant pharmacological effects . The primary targets of methyl ferulate are various cellular and molecular components involved in inflammation, oxidation, and cancer progression . For instance, it has been shown to interact with proteins like phosphatidylinositol 3 kinase (PI3K), protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .

Mode of Action

Methyl ferulate interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . Furthermore, it can interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .

Biochemical Pathways

Methyl ferulate affects several biochemical pathways. It acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the PI3K/AKT, Bcl-2, and P53 pathways . It also plays a role in the modulation of the expression of various proinflammatory cytokines, and pro-apoptotic signals .

Pharmacokinetics

It is known that ferulic acid, the parent compound of methyl ferulate, has good bioavailability, stays in blood for a longer period of time, and is permeable to the blood-brain barrier .

Result of Action

The action of methyl ferulate results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory activity and be non-toxic in terms of in vitro toxicity and cytotoxicity . It can efficiently prevent lipid oxidation and inhibit the formation of primary and secondary oxidation products . Moreover, it has antimicrobial activity against Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum, and Saccharomyces cerevisiae .

Action Environment

The action of methyl ferulate can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all impact the efficacy and stability of methyl ferulate

Safety and Hazards

Propriétés

IUPAC Name |

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXJFHANFIVKH-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22329-76-6, 2309-07-1 | |

| Record name | Methyl (E)-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Methyl ferulate has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. []

A: The structure of Methyl ferulate has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) [, , ] and mass spectrometry techniques like FAB-MS, ESIMS, and MS/MS. [] These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups.

A: Glycosylation of Methyl ferulate with a β-D-galactopyranose moiety has been shown to improve its cytotoxic activity against MCF-7 breast cancer and PC-3 prostate cancer cell lines compared to the parent compound. [] This highlights the potential of structural modification for enhancing biological activity.

A: Research shows that Methyl ferulate, along with Ethyl ferulate, more effectively inhibits lipid oxidation in fish oil-enriched milk compared to Dodecyl ferulate and Ferulic acid. [] This suggests potential applications of Methyl ferulate as a natural antioxidant in food preservation.

A: Studies indicate that increasing glucose concentrations do not repress the de-esterification of Methyl ferulate by Lactobacillus buchneri. [] This suggests that readily available substrates like glucose do not hinder the enzymatic activity of this bacterium on Methyl ferulate.

A: STD-NMR experiments revealed that specific protons (H1-6 and H8) of Methyl ferulate interact with HSA with medium affinity. [] Further analysis showed that the aromatic ring of Methyl ferulate plays a key role in this interaction, primarily at site II of HSA, without significantly altering HSA's overall structure.

A: Research shows that Methyl ferulate can be successfully embedded into zein, a prolamin protein, using electrospinning technology to produce fiber membranes. [] This incorporation improves the thermal stability of Methyl ferulate and allows its slow release, suggesting potential for applications in food packaging with sustained antibacterial effects.

A: Methyl ferulate demonstrates superior antiplatelet activity compared to ferulic acid. [] Studies utilizing clotting time and bleeding time methods showed significant effects at a dose of 20 mg/kg BW. [] This suggests its potential for development as an antithrombotic agent.

A: Molecular docking and molecular dynamics simulations suggest that Methyl ferulate interacts with deoxyhemoglobin S (deoxyHbS) with a binding affinity of -5.8 kcal/mol. [] This interaction may interfere with the polymerization process of deoxyHbS, indicating potential for Methyl ferulate as a therapeutic agent for sickle cell disease.

A: In vitro and in vivo studies suggest that Methyl ferulate exhibits low toxicity. The Ames assay showed no mutagenic activity, while the brine shrimp lethality bioassay indicated an LC50 value of 4.38 mg/ml. [] Dermal and ocular irritation studies in rabbits demonstrated no significant irritation compared to the control. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)